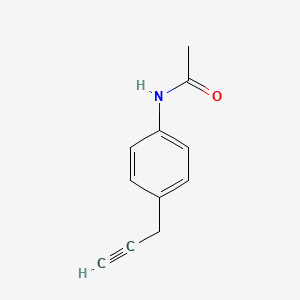![molecular formula C22H12N2 B3319672 [1,1'-Binaphthalene]-4,4'-dicarbonitrile CAS No. 115584-22-0](/img/structure/B3319672.png)
[1,1'-Binaphthalene]-4,4'-dicarbonitrile
概要
説明
[1,1’-Binaphthalene]-4,4’-dicarbonitrile: is an organic compound that belongs to the binaphthalene family. This compound is characterized by its two naphthalene units connected at the 1 and 1’ positions, with cyano groups (-CN) attached at the 4 and 4’ positions. The presence of these cyano groups significantly influences the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-4,4’-dicarbonitrile typically involves the coupling of two naphthalene units followed by the introduction of cyano groups. One common method is the oxidative coupling of 4-cyanonaphthalene using a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Binaphthalene]-4,4’-dicarbonitrile may involve large-scale oxidative coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions:
Oxidation: [1,1’-Binaphthalene]-4,4’-dicarbonitrile can undergo oxidation reactions, where the naphthalene rings are further oxidized to form quinones or other oxygenated derivatives.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Quinones or other oxygenated derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry: [1,1’-Binaphthalene]-4,4’-dicarbonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of chiral ligands and catalysts for asymmetric synthesis.
Biology: In biological research, derivatives of [1,1’-Binaphthalene]-4,4’-dicarbonitrile are studied for their potential as fluorescent probes and sensors due to their strong fluorescence properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as anticancer agents and inhibitors of specific enzymes.
Industry: In the industrial sector, [1,1’-Binaphthalene]-4,4’-dicarbonitrile is used in the production of advanced materials, such as organic semiconductors and optoelectronic devices.
作用機序
The mechanism of action of [1,1’-Binaphthalene]-4,4’-dicarbonitrile involves its interaction with specific molecular targets. For instance, in its role as a catalyst, the compound can coordinate with metal ions to form active catalytic complexes. These complexes facilitate various chemical transformations by providing a chiral environment that enhances reaction selectivity and efficiency.
類似化合物との比較
[1,1’-Bi-2-naphthol] (BINOL): A widely used chiral ligand in asymmetric synthesis.
[1,1’-Binaphthalene]-2,2’-diamine: Another binaphthalene derivative with applications in catalysis and material science.
Uniqueness: [1,1’-Binaphthalene]-4,4’-dicarbonitrile is unique due to the presence of cyano groups at the 4 and 4’ positions, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the design of advanced materials and catalysts.
特性
IUPAC Name |
4-(4-cyanonaphthalen-1-yl)naphthalene-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2/c23-13-15-9-11-21(19-7-3-1-5-17(15)19)22-12-10-16(14-24)18-6-2-4-8-20(18)22/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMURUWJOOMXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=CC=C(C4=CC=CC=C43)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3319597.png)













